(3-Ethoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone
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Overview
Description
1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:
Formation of the Ethoxybenzoyl Intermediate: This step involves the reaction of 3-ethoxybenzoic acid with a suitable activating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
Coupling with Piperidine: The acid chloride is then reacted with 2-(piperidin-1-yl)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 3-ethoxybenzoic acid, while reduction of the carbonyl group can yield 1-(3-ethoxybenzyl)-2-[2-(piperidin-1-yl)ethyl]piperidine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-METHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE
- 1-(3-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE
Uniqueness
1-(3-ETHOXYBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H32N2O2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H32N2O2/c1-2-25-20-11-8-9-18(17-20)21(24)23-15-7-4-10-19(23)12-16-22-13-5-3-6-14-22/h8-9,11,17,19H,2-7,10,12-16H2,1H3 |
InChI Key |
NZFCKUZESWSOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
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